ML264 is a small-molecule compound identified through high-throughput screening for inhibitors of the human Krüppel-like factor 5 (KLF5) promoter. [] KLF5 is a transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. [] Overexpression of KLF5 is linked to the development and progression of certain cancers, including colorectal cancer. [] ML264 exhibits antitumor activity by inhibiting KLF5 expression. [] Research suggests that ML264 may serve as a valuable tool for investigating the role of KLF5 in various diseases and exploring its potential as a therapeutic target. []
ML264 is a novel small-molecule compound identified as a potent inhibitor of Krüppel-like factor 5, a transcription factor implicated in various cancers, particularly colorectal cancer. This compound has garnered attention due to its ability to inhibit cell proliferation and tumor growth in both in vitro and in vivo models. The therapeutic potential of ML264 lies in its selective action against specific signaling pathways that are crucial for tumorigenesis.
ML264 was developed through an ultrahigh-throughput screening approach aimed at identifying compounds that modulate the expression of Krüppel-like factor 5. The compound was synthesized at The Scripps Research Institute under the guidance of Dr. Thomas Bannister. It is classified as a small-molecule inhibitor, specifically targeting transcription factors involved in cancer progression.
The synthesis of ML264 involves several steps that optimize its chemical structure for enhanced efficacy. The process typically includes:
The molecular structure of ML264 is characterized by its unique arrangement of atoms that confer its biological activity. Key features include:
Spectroscopic methods such as nuclear magnetic resonance spectroscopy have been employed to confirm the structure of ML264, ensuring that it matches the desired chemical profile.
ML264 undergoes specific chemical reactions that enhance its therapeutic properties:
ML264 exerts its anticancer effects primarily through the inhibition of Krüppel-like factor 5, leading to:
In xenograft mouse models, ML264 has shown significant tumor growth inhibition within five days post-treatment, demonstrating its potential as an effective therapeutic agent.
ML264 possesses several notable physical and chemical properties:
These properties enhance ML264's suitability for further development as an anticancer drug.
ML264 has significant scientific applications, particularly in cancer research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3